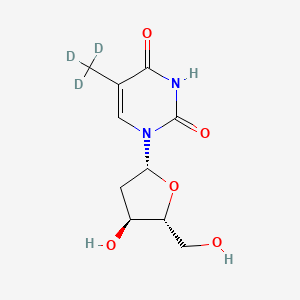

Thymidine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-BXKFBODDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Thymidine-d3: A Stable Isotope Tracer for Advanced DNA Synthesis and Cell Proliferation Analysis

Foundational Concepts: From Thymidine to Stable Isotope Labeling

Thymidine is a fundamental pyrimidine deoxynucleoside, one of the four essential building blocks of deoxyribonucleic acid (DNA).[1][2] Its structure consists of a deoxyribose sugar linked to the nitrogenous base, thymine.[1][3] Within the DNA double helix, thymidine forms two hydrogen bonds with deoxyadenosine, a pairing that is critical for genetic stability and replication.[1]

Proliferating cells actively synthesize DNA during the S-phase of the cell cycle.[4] This process requires a steady supply of deoxynucleoside triphosphates, including thymidine triphosphate (TTP). Cells can generate TTP through two primary pathways: the de novo pathway, which synthesizes the molecule from simpler precursors, and the salvage pathway , which recycles existing thymidine from the cellular environment.[5][6][7] It is the salvage pathway that provides the elegant mechanism for tracking DNA synthesis using thymidine analogs.

For decades, researchers have exploited this pathway by introducing labeled thymidine analogs to monitor cell proliferation.[8][9] Historically, this was accomplished using the radioactive tracer [³H]-thymidine.[8][9] While groundbreaking, this method carries the inherent risks of handling radioactive materials and has been shown to induce DNA damage and cell cycle arrest, thereby perturbing the very process it aims to measure.[10] This led to the development of non-radioactive alternatives like bromodeoxyuridine (BrdU), which is detected immunologically.[4] However, BrdU detection requires harsh DNA denaturation steps that can compromise sample integrity and limit multiplexing with other cellular markers.[11]

Thymidine-d3 emerges as a superior alternative, overcoming the limitations of its predecessors. As a stable, non-radioactive isotope-labeled compound, it offers a safe, sensitive, and minimally perturbative method for quantifying DNA synthesis.

The Core Tool: Understanding this compound

This compound is chemically identical to endogenous thymidine, with one critical exception: three hydrogen atoms on the methyl group of the thymine base are replaced with deuterium (³H), a stable, heavy isotope of hydrogen.[12]

This subtle alteration increases the molecular weight of the molecule by three Daltons. From a biological standpoint, this change is virtually silent. This compound is recognized by cellular machinery and transported into the cell via nucleoside transporters like hENT1.[1][13] Once inside, it is phosphorylated by thymidine kinase (TK) and subsequent kinases to form this compound triphosphate (TTP-d3).[5][14] This labeled precursor then competes with endogenous TTP for incorporation into newly synthesized DNA strands during S-phase.[11]

The key to its utility lies in the analytical detection. The mass difference between incorporated this compound and unlabeled thymidine is easily resolved by mass spectrometry, allowing for precise quantification of the ratio of newly synthesized DNA to pre-existing DNA.

Advantages of this compound over Traditional Analogs:

-

Safety: Being non-radioactive, it eliminates the hazards and regulatory burdens associated with [³H]-thymidine.

-

Biological Inertness: Unlike BrdU, which can distort the DNA helix, or [³H]-thymidine, which can cause cytotoxicity, deuterated thymidine is considered less disruptive to normal cellular processes.[10][15]

-

High Sensitivity and Precision: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity, allowing for the detection of very low levels of DNA synthesis.

-

Simplified Workflow: The method avoids the harsh DNA denaturation steps required for BrdU antibody detection, better preserving the sample for other potential analyses.[11]

Mechanism of Action: The Thymidine Salvage Pathway

The utility of this compound is entirely dependent on the cellular thymidine salvage pathway. Understanding this pathway is critical for designing and interpreting experiments. When cells are supplied with exogenous this compound, it is actively transported across the cell membrane. The enzyme Thymidine Kinase 1 (TK1), whose activity is tightly linked to the cell cycle, catalyzes the first phosphorylation step, converting this compound into this compound monophosphate (TMP-d3).[5] This is the rate-limiting step and effectively traps the molecule within the cell. Subsequent phosphorylations convert TMP-d3 into diphosphate (TDP-d3) and finally triphosphate (TTP-d3) forms, which are then available for DNA polymerase to incorporate into the elongating DNA strand.[6]

Caption: The this compound salvage pathway.

Applications in Research and Drug Development

The precision of the this compound labeling method makes it a versatile tool across various research domains.

-

Oncology and Anti-cancer Drug Efficacy: A primary application is to measure the anti-proliferative effects of cytotoxic or cytostatic agents. By treating cancer cell lines or xenograft models with a compound and co-incubating with this compound, researchers can directly quantify the inhibition of DNA synthesis, providing a clear measure of drug efficacy.[16][17]

-

Toxicology and Safety Pharmacology: this compound assays can be used to assess the unintended cytotoxic effects of drug candidates on healthy tissues or specific cell types, providing crucial data for safety profiling.

-

Immunology: The proliferation of lymphocytes in response to stimuli is a cornerstone of immunology research. This compound incorporation provides a robust, non-radioactive alternative to traditional lymphocyte proliferation assays.[18]

-

Stem Cell Biology: Tracking the division and differentiation of stem cell populations is essential. Stable isotope labeling can provide quantitative data on the kinetics of these processes.[15]

Experimental Workflow: A this compound Proliferation Assay

This section provides a validated, step-by-step protocol for measuring cell proliferation using this compound labeling followed by LC-MS/MS analysis.

Caption: Experimental workflow for a this compound assay.

Protocol: Quantifying DNA Synthesis via LC-MS/MS

Materials:

-

Cultured cells of interest

-

Appropriate cell culture medium and supplements

-

Test compounds for efficacy/toxicity screening

-

This compound solution (sterile, cell-culture grade)

-

Genomic DNA extraction kit (spin-column or bead-based formats are suitable)[19][20]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

LC-MS system (Triple Quadrupole recommended)

Methodology:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and resume growth (typically overnight).

-

Treat cells with the desired concentrations of your test compound(s). Include vehicle-only controls.

-

-

Stable Isotope Labeling:

-

Prepare a working solution of this compound in the cell culture medium. A final concentration of 1-10 µM is a good starting point, but should be optimized for your cell line.

-

Add the this compound-containing medium to the wells.

-

Incubate for a duration that covers at least one full cell cycle (e.g., 24-48 hours). The labeling time is a critical parameter that must be consistent across all samples.

-

-

Cell Harvest and Genomic DNA (gDNA) Extraction:

-

At the end of the incubation period, wash the cells with cold PBS to remove any unincorporated this compound.

-

Harvest the cells (e.g., by trypsinization).

-

Extract gDNA using a commercial kit according to the manufacturer's protocol.[19][20] Ensure complete removal of RNA by including an RNase A treatment step.

-

Quantify the extracted gDNA (e.g., using a spectrophotometer) and normalize the concentration for all samples.

-

-

DNA Hydrolysis:

-

Causality: To analyze the nucleoside composition of the DNA by LC-MS, the polymer must be broken down into its constituent monomers. Acid hydrolysis is an effective method for this.[21][23]

-

Transfer a standardized amount of gDNA (e.g., 1-5 µg) to a clean microcentrifuge tube.

-

Add a sufficient volume of 88% formic acid.

-

Incubate at high temperature (e.g., 140-150°C) for 60-90 minutes to hydrolyze the DNA into individual nucleobases and deoxyribose, or use milder conditions to release the deoxynucleosides.[22]

-

After hydrolysis, evaporate the formic acid completely using a vacuum centrifuge.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried hydrolysate in a suitable mobile phase (e.g., 100 µL of Water with 0.1% Formic Acid).

-

To precipitate any remaining proteins or particulates, add cold acetonitrile.

-

Centrifuge at high speed (e.g., >12,000 x g) for 5-10 minutes.

-

Carefully transfer the supernatant to an LC-MS vial for analysis.

-

Data Acquisition and Interpretation

LC-MS/MS Analysis: The prepared samples are injected into an LC-MS/MS system. The liquid chromatography step separates the thymidine from other components in the complex mixture. The sample is then ionized and enters the mass spectrometer. A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-fragment ion transitions for both unlabeled thymidine and this compound.

Data Interpretation: The peak areas for the MRM transitions of both light (unlabeled) and heavy (d3-labeled) thymidine are integrated. The fraction of newly synthesized DNA is then calculated using the following formula:

% New DNA Synthesis = [ (Peak Area of this compound) / (Peak Area of Thymidine + Peak Area of this compound) ] * 100

This calculation provides a direct, quantitative measure of the proliferative activity in the cell population under each experimental condition.

Example Data Presentation:

| Treatment Group | Compound Conc. (µM) | Peak Area (Thymidine) | Peak Area (this compound) | % New DNA Synthesis |

| Vehicle Control | 0 | 1.50E+07 | 1.45E+07 | 49.2% |

| Compound A | 1 | 1.85E+07 | 9.20E+06 | 33.2% |

| Compound A | 10 | 2.30E+07 | 2.10E+06 | 8.4% |

| Compound B | 1 | 1.60E+07 | 1.35E+07 | 45.8% |

| Compound B | 10 | 1.55E+07 | 1.40E+07 | 47.5% |

This table illustrates how the raw peak area data is transformed into a clear biological readout. In this example, Compound A shows a dose-dependent inhibition of DNA synthesis, while Compound B has no significant effect.

Conclusion: A Modern Standard for Proliferation Analysis

This compound, coupled with the analytical power of LC-MS/MS, represents a significant advancement in the study of DNA synthesis and cell proliferation. It provides a safe, robust, and highly quantitative method that avoids the pitfalls of older techniques. For researchers in basic science and drug development, adopting this stable isotope labeling approach enables a more accurate and reliable assessment of cellular dynamics, leading to more confident decision-making and deeper biological insights.

References

-

Thymidine salvage and de novo synthesis pathways. ResearchGate. Available at: [Link]

-

Thymidine salvage and de novo synthesis pathways. Public Library of Science - Figshare. (2013). Available at: [Link]

-

Reconstitution of an efficient thymidine salvage pathway in Saccharomyces cerevisiae. Nucleic Acids Research | Oxford Academic. Available at: [Link]

-

What are thymidine kinase stimulants and how do they work? Patsnap Synapse. (2024). Available at: [Link]

-

Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria. Proceedings of the National Academy of Sciences. Available at: [Link]

-

3H-thymidine is a defective tool with which to measure rates of DNA synthesis. The FASEB Journal. (2002). Available at: [Link]

-

Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. ACS Publications. (2019). Available at: [Link]

-

3H-thymidine is a defective tool with which to measure rates of DNA synthesis. ResearchGate. (2002). Available at: [Link]

-

Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry (PDF). ResearchGate. (2019). Available at: [Link]

-

An overview of thymidine. PubMed. (1980). Available at: [Link]

-

Cell Proliferation Round 1: Using Thymidine Analogs With Flow Cytometry. Bitesize Bio. Available at: [Link]

-

Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry. National Institutes of Health. (2020). Available at: [Link]

-

Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. MDPI. (2023). Available at: [Link]

-

Genomic DNA | gDNA Isolation Kits. QIAGEN. Available at: [Link]

-

Thymidine Analogues for Tracking DNA Synthesis. National Institutes of Health. (2011). Available at: [Link]

-

Thymidines: Key role in DNA synthesis & cellular health. baseclick GmbH. Available at: [Link]

-

Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division. PubMed Central. (2021). Available at: [Link]

-

Clinical use of thymidine as a rescue agent from methotrexate toxicity. PubMed. (1991). Available at: [Link]

-

Thymidine analogues for tracking DNA synthesis. PubMed. (2011). Available at: [Link]

-

Thymidine. Wikipedia. Available at: [Link]

-

DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Scirp.org. (2023). Available at: [Link]

-

Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview. PubMed Central. (2022). Available at: [Link]

-

Cell Proliferation Assays Essential for Drug Discovery and Development. Cytologics. (2021). Available at: [Link]

-

Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. PubMed Central. (2023). Available at: [Link]

-

Role of thymidine in biochemical modulation: a review. PubMed. (1987). Available at: [Link]

-

Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments. PLOS Computational Biology. (2015). Available at: [Link]

Sources

- 1. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 2. Thymidine - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Thymidine analogues for tracking DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. plos.figshare.com [plos.figshare.com]

- 7. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 10. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. What are thymidine kinase stimulants and how do they work? [synapse.patsnap.com]

- 15. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An overview of thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of thymidine in biochemical modulation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cytologicsbio.com [cytologicsbio.com]

- 19. neb.com [neb.com]

- 20. Genomic DNA | gDNA Isolation Kits | QIAGEN [qiagen.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Application of Thymidine-d3 as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

Abstract

The accurate quantification of endogenous and exogenous compounds in complex biological matrices is a cornerstone of modern drug development, clinical diagnostics, and biomedical research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the definitive platform for this purpose due to its inherent sensitivity and selectivity.[1] However, the reliability of LC-MS/MS data is critically dependent on the ability to correct for analytical variability introduced during sample preparation, chromatographic separation, and ionization.[2] The use of a stable isotope-labeled (SIL) internal standard is the gold standard for achieving this, a practice rooted in the principle of isotope dilution mass spectrometry (IDMS).[3][4] This guide provides an in-depth technical overview of Thymidine-d3, a deuterated analog of the endogenous nucleoside thymidine, and its application as a premier internal standard for ensuring the accuracy, precision, and robustness of bioanalytical methods.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique used for the precise quantification of a target analyte in a sample.[5] The core principle involves the addition of a known quantity of an isotopically enriched version of the analyte (the internal standard, IS) to the sample at the earliest possible stage of the workflow.[1][5] The SIL internal standard is chemically identical to the analyte, ensuring it behaves virtually the same way during every subsequent step of the analytical process—extraction, derivatization, chromatography, and ionization.[3]

Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratio (m/z), any physical loss or variability affects both compounds proportionally.[3] The final quantification is based on the measured response ratio of the analyte to the internal standard, which remains constant despite variations in sample recovery or instrument response.[6] This approach effectively nullifies the impact of many sources of analytical error, most notably matrix effects, which are a common challenge in LC-MS/MS analysis of biological samples.[7][8][9]

// Annotations Prep -> Prep [label="Both Analyte & IS\nare lost proportionally", color="#5F6368", fontcolor="#5F6368", style=invis, arrowhead=none, tailport=e, headport=w]; LCMS -> LCMS [label="Both Analyte & IS\nexperience same ionization effects", color="#5F6368", fontcolor="#5F6368", style=invis, arrowhead=none, tailport=e, headport=w]; } Caption: The Principle of Isotope Dilution Mass Spectrometry (IDMS).

This compound: The Ideal Internal Standard for Nucleoside Analysis

Physicochemical Properties

Thymidine is an endogenous deoxyribonucleoside, a fundamental component of DNA, making its quantification essential in studies of cell proliferation, antiviral drug efficacy, and certain metabolic disorders.[10][11][12] this compound is a synthetic analog where three hydrogen atoms have been replaced with their stable, heavier isotope, deuterium (²H or D).[13]

| Property | Thymidine (Analyte) | This compound (Internal Standard) | Rationale for Similarity |

| Chemical Formula | C₁₀H₁₄N₂O₅ | C₁₀H₁₁D₃N₂O₅ | Identical elemental composition except for isotopes. |

| Molar Mass | ~242.23 g/mol [12] | ~245.25 g/mol | Mass difference of +3 Da is ideal for MS resolution.[14] |

| Chemical Structure | Identical | Identical (Deuterium on methyl group) | Ensures co-elution and identical chemical behavior. |

| Polarity & pKa | Identical | Identical | Ensures identical extraction recovery and chromatography. |

| Ionization Efficiency | Identical | Identical | Ensures proportional response in the mass spectrometer. |

The Causality Behind Its Superiority

The selection of this compound as an internal standard is a deliberate choice grounded in key principles of analytical chemistry:

-

Co-elution: Because its chemical properties are virtually identical to the analyte, this compound co-elutes with endogenous thymidine during liquid chromatography. This is critical because it ensures that both compounds experience the exact same matrix effects at the same point in time as they enter the mass spectrometer's ion source.[7]

-

Correction for Matrix Effects: Biological matrices like plasma or urine contain thousands of endogenous components that can interfere with the ionization of the target analyte, a phenomenon known as ion suppression or enhancement.[7][9] A co-eluting SIL-IS experiences the same suppression or enhancement, so the ratio of analyte-to-IS remains constant, leading to accurate quantification.[8]

-

Compensation for Sample Preparation Variability: During multi-step sample preparation procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), it is almost impossible to achieve 100% analyte recovery for every sample.[15] By adding this compound at the very beginning, any loss of the native thymidine is mirrored by a proportional loss of the internal standard, preserving the crucial analytical ratio.[1][4]

-

Label Stability and Purity: The deuterium labels in this compound are typically placed on the methyl group of the thymine base, a non-exchangeable position. This prevents the deuterium from exchanging with protons from the solvent, which would compromise its mass and defeat its purpose.[14] Furthermore, a high isotopic purity is essential to prevent the contribution of unlabeled thymidine from the internal standard stock, which could artificially inflate the analyte signal.[14][16]

A Validated Bioanalytical Workflow: Quantifying Thymidine in Human Plasma

This section details a representative step-by-step methodology for the quantification of thymidine in human plasma using this compound as the internal standard. This protocol is designed as a self-validating system, incorporating calibration standards and quality controls (QCs) to ensure the integrity of the results.[17]

Preparation of Standards and Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~5 mg of Thymidine reference standard and dissolve in 5 mL of methanol:water (50:50, v/v) to create the Analyte Stock.

-

Separately, accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of methanol:water (50:50, v/v) to create the Internal Standard (IS) Stock.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the Analyte Stock with methanol:water (50:50, v/v) to prepare a set of working solutions for spiking calibration standards and QCs.

-

-

Internal Standard Spiking Solution (e.g., 100 ng/mL):

-

Dilute the IS Stock with methanol:water (50:50, v/v) to a final concentration that yields a robust signal in the mass spectrometer.

-

-

Calibration Standards and Quality Controls (QCs):

-

Spike blank human plasma with the appropriate analyte working solutions to create a calibration curve (e.g., 8-10 non-zero points) and at least three levels of QCs (low, medium, high).[6] The final volume of spiking solution should be minimal (e.g., <5% of the plasma volume) to avoid altering the matrix.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like thymidine from plasma.[18]

-

Aliquot Samples: In labeled microcentrifuge tubes, aliquot 50 µL of each sample (calibrator, QC, or unknown study sample).

-

Spike Internal Standard: Add 25 µL of the IS Spiking Solution (100 ng/mL) to every tube except for the blank matrix samples (which receive 25 µL of methanol:water instead).

-

Vortex: Briefly vortex-mix all tubes to ensure complete homogenization of the internal standard with the plasma matrix. This step is critical for the principle of IDMS to hold true.[1]

-

Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube. The organic solvent denatures and precipitates the plasma proteins, while the acid helps to maintain analyte stability.

-

Vortex and Incubate: Vortex vigorously for 1 minute. Incubate at 4°C for 15 minutes to facilitate complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[19] This will form a tight pellet of precipitated protein at the bottom of the tube.

-

Transfer Supernatant: Carefully transfer the clear supernatant to a clean 96-well plate or LC vials for analysis.

LC-MS/MS Instrumental Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

| Parameter | Typical Setting | Rationale |

| LC Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Good retention for polar nucleosides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the C18 column. |

| Gradient | 5% to 95% B over 5 minutes | Separates thymidine from other matrix components. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with column loading. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Thymidine and its analog readily form [M+H]⁺ ions. |

| MRM Transitions | Thymidine: 243.2 → 127.1This compound: 246.2 → 130.1 | Specific precursor-to-product ion transitions ensure high selectivity. The +3 Da shift is seen in both ions. |

| Collision Energy | Optimized for each transition | Provides optimal fragmentation for the product ion. |

Data Processing and Quantification

-

Integration: The chromatographic peaks for the Thymidine and this compound MRM transitions are integrated to obtain their respective peak areas.

-

Ratio Calculation: For each injection, the peak area of the analyte (Thymidine) is divided by the peak area of the internal standard (this compound) to get the response ratio.

-

Calibration Curve Construction: A calibration curve is generated by plotting the response ratio against the known concentration of each calibration standard. A linear regression with a 1/x² weighting is typically applied.[6]

-

Quantification of Unknowns: The concentration of thymidine in the unknown samples and QCs is calculated by interpolating their measured response ratios from the calibration curve. The QC results must fall within established acceptance criteria (e.g., ±15% of the nominal value) for the run to be considered valid.[17]

Method Validation and Regulatory Compliance

Any bioanalytical method used to support regulatory submissions must be rigorously validated to demonstrate its reliability.[16][17] The use of this compound is instrumental in meeting the stringent criteria set forth by agencies like the U.S. Food and Drug Administration (FDA).[16] Key validation parameters include:

-

Selectivity: Demonstrating that the method can quantify thymidine without interference from matrix components, which is achieved by analyzing at least six different sources of blank plasma.[17]

-

Accuracy and Precision: Assessed by analyzing QCs at multiple concentrations over several days. The use of a SIL-IS like this compound dramatically improves both accuracy and precision by correcting for variability.[8]

-

Matrix Effect: Evaluated to ensure that different sources of biological matrix do not impact quantification. The co-eluting nature of this compound is the most effective strategy to mitigate matrix effects.[7]

-

Stability: Ensuring the analyte is stable throughout the entire process, from sample collection to final analysis.

Conclusion

This compound is not merely a substitute for thymidine in an analytical run; it is an active component that ensures the integrity and validity of the entire bioanalytical process. Its behavior as a chemical and physical mimic of the endogenous analyte allows it to serve as a reliable normalizer for the multitude of variables inherent in complex sample analysis. By incorporating this compound into LC-MS/MS workflows, researchers and drug development professionals can generate highly accurate and reproducible quantitative data, forming a solid foundation for critical scientific and regulatory decisions.

References

-

Zeng, C., et al. (2017). Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division. Nature Protocols. Available at: [Link]

-

BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Retrieved from [Link]

- Al-Soud, Y. A., et al. (2022). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing sartans. Arabian Journal of Chemistry.

-

Howell, S. B., et al. (1982). Clinical use of thymidine as a rescue agent from methotrexate toxicity. Cancer Treatment Reports. Available at: [Link]

-

Saito, T., et al. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Molecules. Available at: [Link]

-

National Measurement Laboratory. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Limited. Available at: [Link]

-

Faria, M., et al. (2012). Liquid chromatography-tandem mass spectrometry method for quantification of thymidine kinase activity in human serum by monitoring the conversion of 3'-deoxy-3'-fluorothymidine to 3'-deoxy-3'-fluorothymidine monophosphate. Journal of Chromatography B. Available at: [Link]

-

Bowman, D. B., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Available at: [Link]

-

Varelis, P. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

-

Kern, D. H., et al. (1987). Clinical Application of the Thymidine Incorporation Assay. Annals of Clinical & Laboratory Science. Available at: [Link]

-

Al-Tannak, N. M., et al. (2020). Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy. Journal of Clinical Medicine. Available at: [Link]

-

Pagliano, E., Mester, Z., & Meija, J. (2015). Calibration graphs in isotope dilution mass spectrometry. Analytica Chimica Acta. Available at: [Link]

-

D'Aco, K., et al. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). LC-MS/MS Retention Times and Fragmentation Transitions for the Different Radiation-Induced Products Observed in Thymidine Samples. ResearchGate. Retrieved from [Link]

-

Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Retrieved from [Link]

-

ResearchGate. (2019). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Available at: [Link]

-

Wikipedia. (n.d.). Thymidine. Wikipedia. Retrieved from [Link]

-

JoVE. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments. Retrieved from [Link]

-

Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. Available at: [Link]

-

LCGC. (2024). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]

- Google Patents. (n.d.). CN112683986A - Natural isotope calibration curve method for quantifying target analyte in sample. Google Patents.

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

-

The University of Manchester. (n.d.). The relationship between endogenous thymidine concentrations and [18F]FLT uptake in a range of preclinical tumour models. Research Explorer. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. ResearchGate. Retrieved from [Link]

-

Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies. Retrieved from [Link]

-

Zhang, G., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Molecules. Available at: [Link]

-

Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. Lawrence Livermore National Laboratory. Available at: [Link]

-

de Vries, R., et al. (2018). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS One. Available at: [Link]

-

MDPI. (2023). Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking. MDPI. Retrieved from [Link]

-

Waters Corporation. (n.d.). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. Retrieved from [Link]

-

Analyst. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. RSC Publishing. Retrieved from [Link]

-

Physikalisch-Technische Bundesanstalt. (n.d.). Isotope Dilution Mass Spectrometry. PTB.de. Retrieved from [Link]

-

Biotage. (n.d.). Bioanalytical sample preparation. Biotage. Retrieved from [Link]

-

Muscular Dystrophy Association. (2026). Design of a Phase 3 Prospective Clinical Study for the Treatment of Thymidine Kinase 2 Deficiency. MDA. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. Available at: [Link]

Sources

- 1. biopharmaservices.com [biopharmaservices.com]

- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 5. osti.gov [osti.gov]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Clinical application of the thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thymidine - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. biotage.com [biotage.com]

- 16. fda.gov [fda.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 18. Quantification of Plasma and Urine Thymidine and 2'-Deoxyuridine by LC-MS/MS for the Pharmacodynamic Evaluation of Erythrocyte Encapsulated Thymidine Phosphorylase in Patients with Mitochondrial Neurogastrointestinal Encephalomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Deuterated Thymidine.

An In-Depth Technical Guide to the Chemical Structure and Properties of Deuterated Thymidine

Introduction: Beyond a Simple Isotope

In the landscape of modern biomedical research and pharmaceutical development, precision is paramount. The ability to trace, quantify, and manipulate biological processes at the molecular level underpins virtually every significant discovery. Deuterated thymidine, a stable isotope-labeled (SIL) analogue of the natural DNA precursor thymidine, represents a cornerstone tool in this pursuit. By strategically replacing hydrogen (¹H) atoms with their heavier, stable isotope deuterium (²H or D), we create a molecule that is chemically almost identical to its parent yet physically distinguishable. This subtle modification imparts profound analytical advantages without the complications of radioactivity associated with tritiated thymidine ([³H]-TdR).[1][2]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview to provide a deep, mechanistic understanding of deuterated thymidine. We will explore its fundamental chemical and physical properties, delineate its critical applications, and provide actionable, field-proven protocols. The narrative is structured not as a rigid manual but as a logical progression from core principles to practical execution, reflecting the causality behind experimental choices and ensuring every described method is a self-validating system.

Part 1: Core Chemical and Physical Characteristics

Chemical Structure and Isotopic Labeling

Thymidine, or deoxythymidine, is a pyrimidine deoxynucleoside composed of a deoxyribose sugar linked to the nucleobase thymine.[3] Deuteration involves the substitution of one or more hydrogen atoms with deuterium. The specific placement and number of deuterium atoms define the isotopologue and are critical for its intended application. Common variants include Thymidine-d3, -d4, and -d9.[4][5][6]

The synthesis of these molecules is a controlled process, often involving the glycosylation reaction between a deuterated nucleobase and a deuterated sugar to achieve high levels of isotopic enrichment.[6][7] This ensures the final product has a distinct and reliable mass shift for analytical purposes.

Caption: Chemical structure of Thymidine-d4, highlighting deuteration sites.

Physicochemical and Spectroscopic Properties

The primary alteration resulting from deuteration is an increase in molecular weight. This mass shift is the cornerstone of its use in mass spectrometry. While properties like melting point and solubility are generally not significantly altered, the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" (KIE) can slow down metabolic processes that involve the cleavage of this bond, a principle that has been leveraged in the design of novel pharmaceuticals to improve their pharmacokinetic profiles.[8][9]

Table 1: Molecular Properties of Thymidine and Common Deuterated Analogs

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Isotopic Purity Requirement |

| Thymidine | C₁₀H₁₄N₂O₅ | 242.231 | N/A |

| This compound (methyl-d3) | C₁₀H₁₁D₃N₂O₅ | 245.249 | ≥98% |

| Thymidine-d4 (methyl-d3, 6-d1) | C₁₀H₁₀D₄N₂O₅ | 246.255 | ≥98% |

Data sourced from publicly available chemical supplier information and PubChem.[5][10][11]

From a spectroscopic standpoint, deuteration has two major impacts:

-

Mass Spectrometry (MS): In MS, deuterated thymidine is easily distinguished from its natural counterpart by its higher mass-to-charge ratio (m/z).[10] This allows it to serve as an ideal internal standard in quantitative assays, as it co-elutes chromatographically with the analyte but does not interfere with its mass signal.[12][13]

-

Nuclear Magnetic Resonance (NMR): In NMR spectroscopy, deuterium is "silent" in ¹H NMR experiments. This property is invaluable for structural biology. By selectively deuterating specific protons in a large biomolecule like DNA, researchers can simplify complex, overlapping spectra.[14] This allows for the unambiguous assignment of signals and the determination of high-resolution 3D structures.[14]

Part 2: Applications in Research and Drug Development

The Gold Standard: Internal Standards for Quantitative Bioanalysis

The most widespread application of deuterated thymidine is as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) assays.[4][5] In drug development, accurately quantifying a drug candidate or biomarker in a complex biological matrix like blood plasma is a regulatory requirement.

Causality Behind the Choice: An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization, but be distinguishable by the detector.[13] Deuterated standards are considered the "gold standard" because they fulfill these criteria almost perfectly.[12] They have nearly identical chemical properties, ensuring they co-elute and experience the same matrix effects (e.g., ion suppression) as the non-labeled analyte.[12][13] This allows for robust correction of experimental variability, leading to highly accurate and precise quantification.[15]

Caption: Workflow for bioanalysis using a deuterated internal standard.

Probing Cell Dynamics: Metabolic Labeling and Proliferation Assays

Thymidine is a specific precursor of DNA and is incorporated into the genome of dividing cells during the S-phase of the cell cycle.[3][4] This makes it an excellent tool for measuring cell proliferation. Historically, tritiated thymidine ([³H]-TdR) was used for this purpose.[16][17]

A Paradigm Shift in Safety and Accuracy: The use of radioactive isotopes poses significant safety risks and can induce cellular damage, cell-cycle arrest, and apoptosis, thereby perturbing the very process being measured.[1][2] Deuterated thymidine, as a stable isotope, offers a non-radioactive, non-toxic alternative.[18] By incubating cells with deuterated thymidine and later quantifying its incorporation into extracted DNA using LC-MS, researchers can obtain a highly precise measure of DNA synthesis and, by extension, cell proliferation.[19][20] This technique is central to oncology research for assessing the efficacy of anti-cancer drugs and in immunology for measuring lymphocyte activation.[20]

Caption: Incorporation of deuterated thymidine into DNA via the salvage pathway.

Part 3: Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, with built-in quality controls and clear procedural steps.

Protocol 1: Quantification of an Analyte in Plasma using Deuterated Thymidine as an Internal Standard

Objective: To accurately measure the concentration of a target analyte (e.g., a therapeutic drug that is a thymidine analog) in human plasma.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Prepare a 1 mg/mL stock solution of Deuterated Thymidine (IS) in methanol. Store both at -20°C.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the analyte stock solution with blank plasma to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Prepare QCs at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of each standard, QC, and unknown sample into a 96-well plate.

-

Prepare a working IS solution by diluting the IS stock to 100 ng/mL in acetonitrile.

-

Add 150 µL of the working IS solution to every well. This precipitates plasma proteins and adds the IS in a single step.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Inject 5 µL onto a suitable C18 UHPLC column.

-

Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) over 3 minutes.

-

Set the mass spectrometer to monitor specific parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the deuterated IS.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS for each injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Plot the Peak Area Ratio versus the nominal concentration for the calibration standards and perform a linear regression to generate a standard curve.

-

Interpolate the concentrations of the QCs and unknown samples from the standard curve using their calculated Peak Area Ratios.

-

Protocol 2: In Vitro Cell Proliferation Assay using Deuterated Thymidine

Objective: To assess the effect of a test compound on the proliferation of a cancer cell line (e.g., HeLa).

Methodology:

-

Cell Seeding:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate for 48 hours.

-

-

Metabolic Labeling:

-

Prepare a 100 µM working solution of Thymidine-d4 in culture medium.

-

Add 10 µL of this solution to each well (final concentration 10 µM).

-

Incubate for 4 hours to allow incorporation into newly synthesized DNA.

-

-

Cell Lysis and DNA Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 50 µL of a lysis buffer containing a known concentration of a different internal standard (e.g., ¹³C-labeled thymidine, to control for the extraction process) to each well.

-

Use a commercial DNA extraction kit (e.g., silica column-based) to isolate genomic DNA, following the manufacturer's instructions.

-

Elute the DNA in 50 µL of nuclease-free water.

-

-

DNA Hydrolysis and Analysis:

-

Hydrolyze the extracted DNA to its constituent nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.

-

Analyze the resulting nucleoside mixture by LC-MS/MS, monitoring the transitions for both natural thymidine and the incorporated Thymidine-d4.

-

-

Data Analysis:

-

Quantify the amount of Thymidine-d4 incorporated into the DNA for each condition.

-

Normalize this value to the total amount of DNA (which can be estimated from the natural thymidine peak).

-

Express the proliferation in treated cells as a percentage of the vehicle control.

-

Conclusion

Deuterated thymidine is far more than a simple labeled molecule; it is a precision tool that enables researchers to conduct experiments with enhanced accuracy, safety, and mechanistic insight. Its role as the gold standard internal standard in quantitative bioanalysis is undisputed, providing the reliability required for regulated drug development.[12][13] Furthermore, its application in non-radioactive cell proliferation and metabolic labeling assays represents a significant advancement over older methods, eliminating hazardous materials while improving data quality.[1][18] As analytical instrumentation continues to advance in sensitivity and resolution, the utility of stable isotope-labeled compounds like deuterated thymidine will only expand, solidifying its place as an indispensable asset in the scientific toolkit.

References

-

Fraser, H. C., et al. (2018). Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division. Nature Protocols, 13(4), 659-678. Retrieved from [Link]

-

Taniguchi, Y., Cao, X., & Sasaki, S. (2019). Synthesis of the deuterated thymidine-d9 and deuterated oligonucleotides. Journal of Organic Chemistry, 84(20), 13356-13360. Retrieved from [Link]

-

Chiuten, D. F., et al. (1980). Clinical phase I-II and pharmacokinetic study of high-dose thymidine given by continuous intravenous infusion. Cancer Research, 40(3), 818-822. Retrieved from [Link]

-

Taniguchi, Y., Cao, X., & Sasaki, S. (2019). Synthesis of the deuterated thymidine-d9 and deuterated oligonucleotides. ResearchGate. Retrieved from [Link]

-

Covey, J. M., & Straw, J. A. (1983). Nonlinear pharmacokinetics of thymidine, thymine, and fluorouracil and their kinetic interactions in normal dogs. Cancer Research, 43(10), 4587-4595. Retrieved from [Link]

-

Vander Borght, T. M., et al. (1989). Utilization of labeled thymidine in DNA synthesis: studies for PET. International Journal of Radiation Applications and Instrumentation. Part B. Nuclear Medicine and Biology, 16(5), 461-467. Retrieved from [Link]

-

Ojemaye, M. O., & Olorunfemi, O. B. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4062. Retrieved from [Link]

-

Cronkite, E. P., et al. (1958). THE USE OF TRITIATED THYMIDINE IN THE STUDY OF DNA SYNTHESIS AND CELL TURNOVER IN HEMOPOIETIC TISSUES. OSTI.GOV. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. Retrieved from [Link]

-

Rogozin, D. Y., et al. (2007). Stereoselective Nucleoside Deuteration for NMR Studies of DNA. Journal of the American Chemical Society, 129(37), 11334-11335. Retrieved from [Link]

-

Charles River Laboratories. (2019). Immunology for Non-Immunologists: Proliferation Assays. Charles River. Retrieved from [Link]

-

Seifert Lab. (2024). Thymidine analog labeling of proliferating cells. Protocols.io. Retrieved from [Link]

-

Wikipedia. (n.d.). Thymidine. Wikipedia. Retrieved from [Link]

-

Begg, A. C. (1982). [3H]thymidine labels less than half of the DNA-synthesizing cells in the mouse tumour, carcinoma NT. Cell and Tissue Kinetics, 15(5), 489-498. Retrieved from [Link]

-

Bitesize Bio. (n.d.). Cell Proliferation Round 1: Using Thymidine Analogs With Flow Cytometry. Bitesize Bio. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link]

-

Steinhauser, M. L., et al. (2012). Quantifying cell division with deuterated water and multi-isotope imaging mass spectrometry (MIMS). Journal of Visualized Experiments, (68), e4130. Retrieved from [Link]

-

Li, J., et al. (2018). Bioorthogonal Metabolic DNA Labelling using Vinyl Thioether-Modified Thymidine and o-Quinolinone Quinone Methide. Chemistry, 24(22), 5679-5683. Retrieved from [Link]

-

Shields, A. F., et al. (1998). Kinetic analysis of 2-[11C]thymidine PET imaging studies: validation studies. Journal of Nuclear Medicine, 39(8), 1397-1403. Retrieved from [Link]

-

Celerion. (n.d.). From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Celerion. Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Retrieved from [Link]

-

Macallan, D. C., et al. (2003). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. Proceedings of the National Academy of Sciences, 100(23), 13483-13488. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thymidine. PubChem. Retrieved from [Link]

-

Zaharko, D. S., et al. (1979). Pharmacokinetic Studies During Phase I Trials of High-Dose Thymidine Infusions. Cancer Treatment Reports, 63(11-12), 1905-1909. Retrieved from [Link]

-

Kitamura, H., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814. Retrieved from [Link]

-

Leyton, J., et al. (2007). Synthesis and evaluation of a thymidine analog for positron emission tomography study of tumor DNA proliferation in vivo. Bioorganic & Medicinal Chemistry, 15(2), 1011-1019. Retrieved from [Link]

-

Cytologics. (2021). Cell Proliferation Assays Essential for Drug Discovery and Development. Cytologics. Retrieved from [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Analytical and Bioanalytical Chemistry, 391(6), 2093-2099. Retrieved from [Link]

-

Postolache, C., et al. (2022). SYNTHESIS OF TRITIUM LABELLED THYMIDINE AND URIDINE. Smart Energy and Sustainable Environment, 25(1), 47-54. Retrieved from [Link]

-

Chan, P. C., et al. (1976). Double labeling with [3H]thymidine and [125I]iododeoxyuridine as a method for determining the fate of injected DNA and cells in vivo. The Journal of Cell Biology, 70(2 Pt 2), a366. Retrieved from [Link]

-

Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211-216. Retrieved from [Link]

-

Szymański, P., et al. (2022). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 27(20), 7007. Retrieved from [Link]

-

Macallan, D. C., et al. (2003). 3H-thymidine is a defective tool with which to measure rates of DNA synthesis. Proceedings of the National Academy of Sciences of the United States of America, 100(23), 13483-13488. Retrieved from [Link]

-

Tofilon, P. J., et al. (1983). Effect of Thymidine on Uptake, DNA Alkylation, and DNA Repair in L1210 Cells Treated With 1,3-bis(2-chloroethyl)-1-nitrosourea or 3'-(3-(2-chloroethyl)-3-nitrosoureido)-3'-deoxythymidine. Cancer Research, 43(11), 5228-5231. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3H-thymidine is a defective tool with which to measure rates of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymidine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Buy Thymidine-A,A,A,6-D4 [smolecule.com]

- 11. Thymidine | C10H14N2O5 | CID 5789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. texilajournal.com [texilajournal.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. THE USE OF TRITIATED THYMIDINE IN THE STUDY OF DNA SYNTHESIS AND CELL TURNOVER IN HEMOPOIETIC TISSUES (Journal Article) | OSTI.GOV [osti.gov]

- 17. criver.com [criver.com]

- 18. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]

- 19. revvity.com [revvity.com]

- 20. cytologicsbio.com [cytologicsbio.com]

A Technical Guide to the Mechanism of Thymidine-d3 Incorporation into DNA for Cellular Proliferation and Biosynthesis Analysis

Abstract

Stable isotope-labeled nucleosides are indispensable tools in modern biomedical research, enabling precise quantification of cellular processes such as DNA synthesis, repair, and cell proliferation. Among these, thymidine-d3 (d3-dThd), a deuterated analog of the natural deoxynucleoside thymidine, has emerged as a robust and non-radioactive tracer. This technical guide provides an in-depth exploration of the molecular journey of this compound, from its transport into the cell to its ultimate incorporation into the genomic DNA of proliferating cells. We will dissect the enzymatic cascade responsible for its activation, the fidelity of its acceptance by DNA polymerases, and the potential for kinetic isotope effects. Furthermore, this guide presents validated experimental protocols for cell labeling and subsequent analysis by mass spectrometry, offering researchers a comprehensive framework for applying this powerful technique in drug development and fundamental cell biology.

The Intracellular Journey: Transport and Activation via the Nucleoside Salvage Pathway

The incorporation of exogenously supplied this compound into a cell's genome is not a direct process. It relies on a highly conserved biochemical route known as the nucleoside salvage pathway. This pathway allows cells to recycle nucleosides from the extracellular environment or from nucleic acid degradation, conserving the energy that would be required for de novo synthesis.

Cellular Uptake: Crossing the Membrane

The initial step is the transport of this compound from the extracellular milieu into the cytoplasm. This process is mediated by specialized membrane proteins called nucleoside transporters. A key transporter involved in thymidine uptake is the human equilibrative nucleoside transporter 1 (hENT1).[1] The structural similarity between thymidine and this compound is so high that these transporters do not discriminate between the natural and the labeled analog, facilitating efficient entry into the cell.

The Phosphorylation Cascade: A Three-Step Activation

Once inside the cytoplasm, this compound must be converted into its triphosphate form, deoxythis compound triphosphate (dTTP-d3), to become a substrate for DNA synthesis. This activation occurs through a sequential three-step phosphorylation cascade catalyzed by specific kinases.

-

Thymidine Kinase (TK): The Gatekeeper Enzyme The first and rate-limiting step is the phosphorylation of this compound to deoxythis compound monophosphate (dTMP-d3). This reaction is catalyzed by thymidine kinase (TK).[1] Cells express two primary isoforms of this enzyme: the cytosolic, cell-cycle-regulated TK1 and the mitochondrial TK2.[2][3][4] For the purpose of labeling nuclear DNA during replication, the S-phase-specific TK1 is the predominant enzyme.[2] The substrate specificity of TK1 is highly restricted to thymidine and its close analogs, readily accepting this compound.[4][5][6] The deuterium substitution on the methyl group does not impede recognition by the enzyme's active site.

-

Thymidylate Kinase (TMPK): The Second Phosphorylation The newly synthesized dTMP-d3 is then a substrate for thymidylate kinase, which transfers a phosphate group from ATP to generate deoxythis compound diphosphate (dTDP-d3).

-

Nucleoside Diphosphate Kinase (NDPK): The Final Activation In the final step, the broadly specific enzyme nucleoside diphosphate kinase catalyzes the transfer of a phosphate group from a donor triphosphate (like ATP) to dTDP-d3, yielding the final, activated product: deoxythis compound triphosphate (dTTP-d3).[7]

It is important to note the existence of a competing catabolic pathway mediated by thymidine phosphorylase (TP), which can degrade thymidine into thymine and 2-deoxy-D-ribose.[8][9] However, in actively dividing cells with high TK1 activity, the salvage pathway leading to phosphorylation is highly favored.[10]

Figure 1: Metabolic activation pathway of this compound.

The Final Step: Incorporation into Genomic DNA

The culmination of the metabolic pathway is the incorporation of the activated dTTP-d3 into a newly synthesized strand of DNA during the S phase of the cell cycle.

DNA Polymerase Fidelity and Substrate Recognition

DNA polymerases are the enzymes responsible for replicating the genome.[11] These enzymes exhibit remarkable fidelity, selecting the correct deoxynucleoside triphosphate (dNTP) that is complementary to the template DNA strand. The selection is based on the precise geometric fit of the incoming nucleotide, allowing for the formation of the correct hydrogen bonds (two in the case of adenine-thymine pairing).[7][11]

The deuterium atoms on the methyl group of the thymine base in dTTP-d3 do not alter its Watson-Crick base-pairing face or its overall three-dimensional structure. Consequently, DNA polymerase cannot distinguish between natural dTTP and dTTP-d3.[12] The enzyme recognizes the incoming dTTP-d3 as a standard thymidine nucleotide and proceeds with its incorporation opposite to adenine residues on the template strand.

The Chemistry of Phosphodiester Bond Formation

During DNA synthesis, the DNA polymerase catalyzes a nucleophilic attack from the 3'-hydroxyl group of the growing primer strand on the alpha-phosphate of the incoming dTTP-d3.[7][11] This reaction results in the formation of a phosphodiester bond, covalently linking the new nucleotide to the chain and releasing a pyrophosphate (PPi) molecule. This fundamental mechanism remains unchanged with the deuterated substrate.

Experimental Framework: Protocols and Analysis

The successful application of this compound labeling hinges on robust experimental design and precise analytical methods.

Kinetic Isotope Effects (KIE)

A common consideration when using deuterated compounds is the potential for a kinetic isotope effect, where the heavier mass of deuterium can slow down reaction rates.[13][14] While the C-D bond is stronger than a C-H bond, the deuterium atoms in this compound are located on the methyl group, which is not directly involved in the enzymatic bond-breaking or bond-forming events of phosphorylation or phosphodiester linkage. Therefore, any KIE is generally considered negligible and does not significantly impact the quantitative results in typical cell proliferation assays.[15]

Experimental Protocol: Cell Culture Labeling

This protocol provides a general workflow for labeling adherent mammalian cells.

-

Cell Seeding: Plate cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of labeling.

-

Incubation: Allow cells to adhere and grow for 24-48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare fresh culture medium containing this compound. A final concentration of 1-10 µM is a common starting point.

-

Labeling: Remove the old medium from the cells and replace it with the this compound labeling medium.

-

Incubation Period: Incubate the cells for a period that is relevant to the experimental question. For cell proliferation rates, this is typically 8-24 hours, or approximately one cell cycle.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound. Harvest the cells by trypsinization or scraping.

Experimental Protocol: DNA Extraction and Hydrolysis for MS Analysis

-

DNA Extraction: Extract genomic DNA from the harvested cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform protocol.

-

DNA Quantification: Accurately quantify the amount of extracted DNA using a spectrophotometer or fluorometer.

-

Enzymatic Hydrolysis:

-

To an aliquot of DNA (e.g., 1-5 µg), add a solution of nuclease P1 and incubate at 50°C for 2 hours.

-

Add a solution of alkaline phosphatase and continue the incubation at 37°C for an additional 2 hours. This two-step enzymatic digestion breaks the DNA down into its constituent deoxynucleosides.[16]

-

-

Sample Cleanup: Remove proteins and enzymes by passing the digest through a 10 kDa molecular weight cutoff filter. The deoxynucleosides will be in the filtrate.

Data Acquisition by LC-MS/MS

The quantification of this compound incorporation is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[17][18]

-

Chromatography: Separate the deoxynucleosides using reverse-phase liquid chromatography.

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor the specific mass transitions for natural thymidine (dThd) and deuterated thymidine (dThd-d3).

-

dThd: Precursor Ion (m/z) -> Product Ion (m/z)

-

dThd-d3: Precursor Ion (m/z+3) -> Product Ion (m/z+3)

-

-

Quantification: Calculate the percentage of newly synthesized DNA using the following formula:

% New DNA Synthesis = [Peak Area (dThd-d3) / (Peak Area (dThd) + Peak Area (dThd-d3))] x 100

Figure 2: Experimental workflow for this compound labeling and analysis.

Data Presentation and Key Parameters

Clear data representation is crucial for interpreting results. The primary output of these experiments is the ratio of labeled to unlabeled thymidine, directly reflecting the proportion of newly synthesized DNA.

| Parameter | Description | Typical Value/Setting |

| This compound | Stable isotope-labeled tracer.[19] | C₁₀H₁₁D₃N₂O₅ |

| Mass Shift | The mass difference between dThd-d3 and dThd. | +3 Da |

| Labeling Concentration | Effective concentration in cell culture medium. | 1 - 10 µM |

| Labeling Duration | Incubation time required for incorporation. | 8 - 24 hours |

| Analytical Method | Gold standard for detection and quantification. | LC-MS/MS[17][18] |

| Primary Output | The key metric derived from the analysis. | % Fractional Synthesis |

Conclusion and Significance

The mechanism of this compound incorporation is a robust process that faithfully mirrors the natural pathway of thymidine utilization in proliferating cells. From its efficient uptake and enzymatic activation to its precise incorporation by DNA polymerase, this compound serves as an excellent tracer for DNA biosynthesis. Unlike traditional methods using radioactive [³H]-thymidine or antibody-dependent BrdU, the use of this compound coupled with mass spectrometry provides a safe, highly quantitative, and high-throughput platform for assessing cell proliferation and DNA dynamics.[17] This methodology is invaluable for researchers in oncology, immunology, and drug development, offering a precise window into the effects of novel therapeutics on the fundamental process of cell division.

References

-

Balzarini, J., Bohman, C., & Tondivar, S. (2006). Substrate specificity of three viral thymidine kinases (TK): vaccinia virus TK, feline herpesvirus TK, and canine herpesvirus TK. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1189-92. [Link]

-

Munch-Petersen, B., Cloos, L., Tyrsted, G., & Eriksson, S. (1991). Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides. Journal of Biological Chemistry, 266(14), 9032-8. [Link]

-

Ide, H., Melamede, R. J., & Wallace, S. S. (1987). Dihydrothymidine and thymidine glycol triphosphates as substrates for DNA polymerases: differential recognition of thymine C5-C6 bond saturation and sequence specificity of incorporation. Biochemistry, 26(22), 6643-50. [Link]

-

Excedr. (2022). What Is Deoxythymidine Triphosphate (dTTP)?. Excedr. [Link]

-

Arnér, E. S., Valentin, A., & Eriksson, S. (1992). Thymidine and 3'-azido-3'-deoxythymidine Metabolism in Human Peripheral Blood Lymphocytes and Monocyte-Derived Macrophages. A Study of Both Anabolic and Catabolic Pathways. Journal of Biological Chemistry, 267(16), 10968-75. [Link]

-

Friedkin, M., & Roberts, D. (1954). The enzymatic synthesis of nucleosides. I. Thymidine phosphorylase in mammalian tissue. Journal of Biological Chemistry, 207(1), 245-56. [Link]

-

Ashour, M. E., Mosammaparast, N., & Lu, T. W. (2023). Rapid profiling of DNA replication dynamics using mass spectrometry–based analysis of nascent DNA. Journal of Cell Biology, 222(4), e202206037. [Link]

-

Gonzalez, R., Lim, J., & Wang, Y. (2010). Optimization of q Value for Sensitive Detection of Uridine and Thymidine Nucleosides by MS3. Journal of The American Society for Mass Spectrometry, 21(11), 1859–1863. [Link]

-

Földesi, A., Trifonova, A., Kundu, M. K., & Chattopadhyaya, J. (2000). The synthesis of deuterionucleosides. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1615-56. [Link]

-

Lawrence Berkeley National Laboratory. (n.d.). New Way to Label Nucleic Acids Could Lead to New Therapies. Berkeley Lab. [Link]

-

Dresler, S. L., & Frattini, M. G. (1986). 2',3'-Dideoxythymidine 5'-triphosphate Inhibition of DNA Replication and Ultraviolet-Induced DNA Repair Synthesis in Human Cells: Evidence for Involvement of DNA Polymerase Delta. Biochemistry, 25(22), 6643-50. [Link]

-

The Virtual University of Pakistan. (2021). Mechanism of DNA Polymerase | Cell Biology | BIO5105_Topic082. YouTube. [Link]

-

Van Draanen, N. A., Tucker, S. C., Boyd, F. L., Trotter, B. W., & Reardon, J. E. (1992). Beta-L-thymidine 5'-triphosphate analogs as DNA polymerase substrates. Journal of Biological Chemistry, 267(35), 25019-24. [Link]

-

Dizdaroglu, M. (2012). Mass Spectrometry of Structurally Modified DNA. Mass Spectrometry Reviews, 31(2), 110-126. [Link]

-

Sanquin. (2021). Proliferation assay - 3H thymidine incorporation. Sanquin.org. [Link]

-

Perumal, M., Pillai, R. G., & Tjuvajev, J. G. (2010). A novel in vitro assay to assess phosphorylation of 3'-[(18)F]fluoro-3'-deoxythymidine. Molecular Imaging and Biology, 12(5), 521-8. [Link]

-

Miyahara, K., et al. (2002). The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression. International Journal of Cancer, 98(5), 643-9. [Link]

-

Munch-Petersen, B., Cloos, L., Jensen, H. K., & Tyrsted, G. (1991). Comparison of the substrate specificities of human thymidine kinase 1 and 2 and deoxycytidine kinase toward antiviral and cytostatic nucleoside analogs. Molecular Pharmacology, 39(4), 493-9. [Link]

-

Hand, R. (1975). Thymidine metabolism and DNA synthesis in Newcastle disease virus-infected cells. Journal of Virology, 16(6), 1433-40. [Link]

-

Wikipedia. (n.d.). Thymidine kinase. Wikipedia. [Link]

-

ResearchGate. (n.d.). Metabolic pathway for thymidine production. ResearchGate. [Link]

-

M-CSA. (n.d.). Thymidine kinase. M-CSA. [Link]

-

Edwards, P. N. (2015). A kinetic, modeling and mechanistic re-analysis of thymidine phosphorylase and some related enzymes. ResearchGate. [Link]

-

Bodycote, J., & Wolff, J. S. (1986). Differential metabolism of thymidine in human lymphoid and melanoma cells in vitro. Cancer Research, 46(4 Pt 1), 1642-6. [Link]

-

Li, X., et al. (2024). Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy. Journal of Translational Medicine, 22(1), 123. [Link]

-

baseclick GmbH. (n.d.). Thymidines: Key role in DNA synthesis & cellular health. baseclick.com. [Link]

-

ResearchGate. (n.d.). Metabolism of D-and L-thymidine. ResearchGate. [Link]

-

Davies, D. (2021). Cell Proliferation Round 1: Using Thymidine Analogs With Flow Cytometry. Bitesize Bio. [Link]

-

Wikipedia. (n.d.). Thymidine. Wikipedia. [Link]

-

Crespo-Enríquez, I., et al. (2023). Methods for Inferring Cell Cycle Parameters Using Thymidine Analogues. Biology, 12(6), 885. [Link]

-

ResearchGate. (2022). Tandem Mass Spectrometric Sequence Characterization of Synthetic Thymidine-rich Oligonucleotides. ResearchGate. [Link]

-

Hanzlik, R. P. (2002). The use of deuterium isotope effects to probe the active site properties, mechanism of cytochrome P450-catalyzed reactions, and mechanisms of metabolically dependent toxicity. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of DNA measured by incorporation of [3H]thymidine. ResearchGate. [Link]

-

van der Verf, S., et al. (2023). Nanopore sequencing enables novel detection of deuterium incorporation in DNA. bioRxiv. [Link]

-

Med School Made Easy. (2019). Nucleotide Metabolism | Basics of Thymine Biosynthesis. YouTube. [Link]

-

ResearchGate. (2000). The Synthesis of Deuterionucleosides. ResearchGate. [Link]

-

White, I. N., & Gandolfi, A. J. (1984). Deuterium isotope effect on the metabolism and toxicity of 1,2-dibromoethane. Toxicology and Applied Pharmacology, 76(1), 14-21. [Link]

-

Sreeramulu, S., et al. (2014). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 42(15), 10134-45. [Link]

-

van den Broek, M. A., et al. (2020). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports, 10(1), 10839. [Link]

-

Parkin, G. (n.d.). Isotope Effects. Columbia University. [Link]

Sources

- 1. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 2. Diverging substrate specificity of pure human thymidine kinases 1 and 2 against antiviral dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thymidine and 3'-azido-3'-deoxythymidine metabolism in human peripheral blood lymphocytes and monocyte-derived macrophages. A study of both anabolic and catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of the substrate specificities of human thymidine kinase 1 and 2 and deoxycytidine kinase toward antiviral and cytostatic nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity of three viral thymidine kinases (TK): vaccinia virus TK, feline herpesvirus TK, and canine herpesvirus TK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]